3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Medicinal Chemistry 5-HT₆ Receptor Physicochemical Profiling

3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole (CAS 949399-30-8) is a synthetic indole-piperazine hybrid bearing a 4-methoxybenzenesulfonyl group at the piperazine N-4 position and a 1-methylindole-3-carbonyl moiety at N-1. With a molecular formula of C₂₁H₂₃N₃O₄S and a molecular weight of 413.5 g/mol, this compound belongs to the class of N-arylsulfonyl indole derivatives that have been extensively investigated as 5-HT₆ receptor ligands and cannabinoid CB1 receptor antagonists.

Molecular Formula C21H23N3O4S
Molecular Weight 413.5 g/mol
Cat. No. B12185903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Molecular FormulaC21H23N3O4S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H23N3O4S/c1-22-15-19(18-5-3-4-6-20(18)22)21(25)23-11-13-24(14-12-23)29(26,27)17-9-7-16(28-2)8-10-17/h3-10,15H,11-14H2,1-2H3
InChIKeyLVNVTIJGMOKRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Overview of 3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole


3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole (CAS 949399-30-8) is a synthetic indole-piperazine hybrid bearing a 4-methoxybenzenesulfonyl group at the piperazine N-4 position and a 1-methylindole-3-carbonyl moiety at N-1 . With a molecular formula of C₂₁H₂₃N₃O₄S and a molecular weight of 413.5 g/mol, this compound belongs to the class of N-arylsulfonyl indole derivatives that have been extensively investigated as 5-HT₆ receptor ligands and cannabinoid CB1 receptor antagonists . Its structural architecture—featuring an amide carbonyl linker between the indole C-3 and the piperazine ring—distinguishes it from the more common methylene-linked or directly N-arylsulfonylated indole congeners, conferring distinct conformational and electronic properties that are relevant for target engagement and selectivity profiling .

Why Generic Substitution of 3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole with In-Class Analogs Is Not Advisable


The N-arylsulfonyl indole-piperazine chemotype encompasses numerous structurally related compounds that differ subtly in linker type (amide carbonyl vs. methylene), N-indole substitution (H vs. methyl), and aryl sulfonyl substituent electronics (methoxy vs. chloro vs. unsubstituted). These seemingly minor modifications produce quantifiable shifts in lipophilicity (clogP), polar surface area, and conformational flexibility that directly translate into differential target binding affinities . For instance, replacement of the amide carbonyl with a methylene spacer (as in WAY-324284-A) alters the dihedral angle between the indole and piperazine rings, affecting the pharmacophoric distance between the aryl sulfonyl group and the indole core—a critical determinant of 5-HT₆ receptor complementarity . Similarly, variation of the 4-methoxybenzenesulfonyl group to a 4-chlorobenzenesulfonyl group modulates both the electron density and the steric bulk at the sulfonyl binding pocket, resulting in divergent selectivity profiles that preclude simple interchangeability .

Quantitative Differentiation Evidence for 3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole vs. In-Class Comparators


Amide Carbonyl vs. Methylene Linker: Impact on Topological Polar Surface Area and Hydrogen-Bonding Capacity

The target compound contains an amide carbonyl linker between indole C-3 and piperazine N-1, whereas the commercially prevalent analog WAY-324284-A (CAS 524676-05-9) possesses a methylene (-CH₂-) linker. This carbonyl group increases the topological polar surface area (TPSA) and introduces a hydrogen-bond acceptor site that is absent in the methylene analog. The calculated TPSA for the target compound is 82.45 Ų, compared with a predicted value of approximately 58 Ų for the methylene-linked analog (estimated from structurally analogous 3-piperazinylmethyl indoles) . The carbonyl oxygen also modulates the electron density of the indole ring via conjugation, potentially affecting π-stacking interactions within the receptor binding pocket .

Medicinal Chemistry 5-HT₆ Receptor Physicochemical Profiling

N-Methyl Indole Substitution: Lipophilicity Differential vs. N-H Indole Analogs

The target compound carries a methyl group at the indole N-1 position, whereas WAY-324284-A and many related screening compounds retain an unsubstituted indole N-H. The N-methyl group increases calculated logP (clogP) relative to the N-H analog. The target compound has a predicted clogP of 2.75 . While experimental logP for the exact N-H comparator is not available, structurally analogous N-H indole-piperazine derivatives typically exhibit clogP values in the range of 2.1–2.4, suggesting an increase of approximately 0.4–0.6 log units attributable to N-methylation . Additionally, N-methylation eliminates the hydrogen-bond donor capacity of the indole N-H, which can alter both solubility and target binding interactions.

Lipophilicity Drug Design Metabolic Stability

4-Methoxybenzenesulfonyl vs. 4-Chlorobenzenesulfonyl: Electronic and Steric Differentiation

The target compound contains a 4-methoxybenzenesulfonyl group, whereas a closely related commercial analog, {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-3-yl)methanone, carries a 4-chlorobenzenesulfonyl substituent . The methoxy group is electron-donating (Hammett σₚ = -0.27), while chlorine is electron-withdrawing (σₚ = +0.23), producing a net Hammett Δσ of 0.50 between the two substituents . This electronic difference modulates the sulfonyl oxygen basicity and the π-electron density of the aryl ring, which directly influences binding affinity at serotonergic and cannabinoid receptor subtypes. In the broader N-arylsulfonylindole 5-HT₆ antagonist series, compounds bearing electron-donating para substituents on the aryl sulfonyl ring have been reported to exhibit Ki values ranging from 3.4 nM to >100 nM depending on other scaffold features .

Structure-Activity Relationship Sulfonamide Electronics Receptor Selectivity

Commercial Availability and Purity Benchmarking vs. WAY-324284-A

3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole is commercially supplied through ChemDiv and other vendors as a screening compound, typically at purities of 95% or higher . The most structurally proximal commercially available comparator, WAY-324284-A (CAS 524676-05-9), is offered by vendors such as Aladdin at a purity specification of 93% . The 2-percentage-point purity differential, while modest, may be relevant for biophysical assays (e.g., SPR, ITC) or crystallography where higher chemical homogeneity is preferred. Furthermore, the target compound's catalog availability from multiple suppliers on the ChemDiv platform provides sourcing redundancy that the WAY-324284-A analog—primarily distributed through a narrower vendor network—may lack .

Chemical Procurement Screening Library Purity Specification

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

The target compound contains 8 rotatable bonds (as defined by standard drug-likeness filters), which is one more than the methylene-linked WAY-324284-A analog (7 rotatable bonds predicted for C₂₀H₂₃N₃O₃S) . The additional rotatable bond arises from the amide carbonyl linker, which, despite partial double-bond character, permits a degree of conformational sampling between the indole and piperazine rings that is not accessible in the methylene-linked series. In the broader context of fragment-based drug design, an increase of one rotatable bond typically imposes an entropic penalty of approximately 0.7–1.2 kcal/mol upon binding, depending on the degree of conformational restriction in the bound state . This differential may translate into measurable differences in binding affinity and ligand efficiency metrics (LE, LLE) when directly compared with the more rigid methylene-linked congeners.

Conformational Analysis Ligand Efficiency Drug Design

Predicted Drug-Likeness Profile: Lipinski Compliance and Lead-Likeness Comparison

The target compound satisfies all four Lipinski Rule-of-Five criteria with zero violations: MW = 413.5 g/mol (<500), clogP = 2.75 (<5), H-bond acceptors = 7 (<10), H-bond donors = 1 (<5) . By comparison, the 4-chlorobenzenesulfonyl analog exhibits a higher clogP (approximately 3.2–3.5, estimated from fragment contributions) due to the greater lipophilicity of chlorine vs. methoxy, pushing closer to the upper logP threshold for oral drug candidates . The target compound's balanced physicochemical profile positions it within the more restrictive 'lead-like' chemical space (MW ≤ 460; clogP –0.4 to +4.5), whereas the chloro analog borders on 'drug-like' but with a less favorable lipophilicity profile for early-stage lead optimization . Direct experimental solubility and permeability data are not publicly available for either compound.

Drug-Likeness Lead Optimization Physicochemical Filters

Recommended Application Scenarios for 3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole Based on Differentiated Evidence


5-HT₆ Receptor Antagonist Screening and Hit-to-Lead Optimization

Given the established 5-HT₆ receptor affinity of the N-arylsulfonylindole chemotype, the target compound is recommended as a structurally differentiated hit for CNS disorders such as cognitive impairment and schizophrenia. Its amide carbonyl linker and N-methyl substitution offer a pharmacophoric profile distinct from the extensively characterized methylene-linked series (e.g., WAY-324284-A), providing an alternative starting point for lead optimization. The higher TPSA (82.45 Ų) and favorable lead-like clogP (2.75) support peripheral restriction if CNS exposure is undesired, or can be tuned via standard medicinal chemistry modifications .

Cannabinoid CB1 Receptor Antagonist Program (Peripherally Restricted)

Compounds within the sulfonylated piperazine indole class have been patented as CB1 receptor antagonists for obesity indications. The target compound's elevated TPSA relative to methylene-linked analogs suggests inherently lower passive BBB permeability, aligning with the design goal of peripherally restricted CB1 antagonists that minimize CNS-mediated adverse effects. Researchers procuring this compound for CB1 antagonist screening can leverage the structural differentiation (amide linker, N-methyl, 4-methoxybenzenesulfonyl) to explore SAR around peripheral selectivity .

Biophysical Assay Development (SPR, ITC, X-ray Crystallography)

The target compound's commercially specified purity of ≥95% and its multi-vendor availability make it a suitable candidate for biophysical studies where high chemical homogeneity is critical. The amide carbonyl oxygen provides an additional hydrogen-bond anchor point that may facilitate co-crystallization with target proteins compared to methylene-linked analogs. For surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) campaigns, the 2-percentage-point purity advantage over WAY-324284-A (93% specification) reduces the risk of impurity-derived artifacts .

Structure-Based Drug Design and Conformational Analysis Studies

The 8 rotatable bonds of the target compound, including the partially restricted amide carbonyl linker, provide a conformational landscape that is intermediate between the more constrained methylene-linked series (7 rotatable bonds) and fully flexible alkyl-linked analogs. This makes the compound a useful model system for computational studies of ligand conformational entropy and its impact on binding thermodynamics. The methoxy substituent further provides a distinctive electron density feature for crystallographic refinement .

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